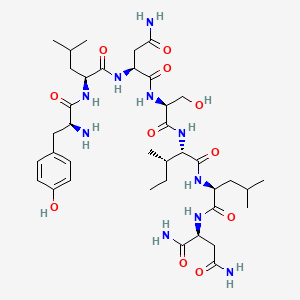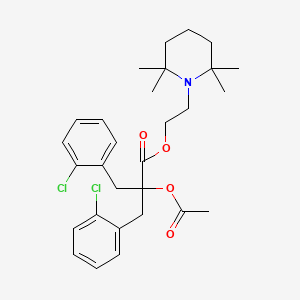
Postin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Postin, also known as lys-pro-pro-arg, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Postin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Wissenschaftliche Forschungsanwendungen
Post-Non-Classical Scientific Methodology
- The methodology for studying cognition in post-non-classical scientific rationality emphasizes the connection of scientific inquiry with societal moral values. This approach involves ethical considerations and a focus on self-developing systems in science. A new method has been proposed to observe the creative process as a self-developing cognition process, highlighting the link between truth and morality in scientific research (Bogoyavlenskaya, 2022).
Network Biology in Post-Genomic Research
- Post-genomic biomedical research aims to catalog all molecules and their interactions within living cells. Network biology, a part of this research, follows universal laws and offers new conceptual frameworks for understanding biology and disease pathologies. It represents a significant shift in the understanding of cellular networks and their functions (Barabasi & Oltvai, 2004).
Post-Qualitative Methodology in Research
- Post-qualitative research methodology focuses on the materiality of language and non-representational research practices. It advocates for methodologies that engage the materiality of language in research, moving beyond traditional qualitative methods and offering new ways of understanding data and research outcomes (MacLure, 2013).
Poststatin as a Prolyl Endopeptidase Inhibitor
- Poststatin, isolated from Streptomyces viridochromogenes, is an inhibitor of prolyl endopeptidase. Its structure and the role of its alpha-keto group in the inhibitory mechanism have been defined, contributing to a better understanding of this inhibitor's function (Nagai et al., 1991).
Post-ELSI Spaces in Synthetic Biology
- Researchers in science and technology studies (STS) are moving into "post-ELSI" spaces in synthetic biology, reflecting a shift from the traditional ethical, legal, and social implications paradigm. This involves different roles for STS researchers and aims to develop collaborative practices with other disciplines, indicating an evolving interdisciplinary approach in this field (Balmer et al., 2015).
Post-Publication Peer Review in Scientific Research
- The rise of post-publication peer review (PPPR) complements pre-publication review and aims to improve research quality. PPPR is an organic, evolving practice, becoming more significant with the digitization of scientific dissemination. It represents a key aspect of the scientific process and knowledge building (Markie, 2015).
Post-Truth Era in Scientific Research
- The post-truth era, marked by the prevalence of misinformation and "fake news," influences how scientific information is perceived and countered. It necessitates considering scientific research within broader political, technological, and societal contexts, calling for interdisciplinary approaches to address misinformation challenges (Lewandowsky, Ecker, & Cook, 2017).
Post-Genomic Science in Bioinformatics
- Bioinformatics, a key component of post-genomic science, involves applying computer science to biological problems. It plays a crucial role in making sense of the vast amount of data generated in post-genomic research, highlighting the interdisciplinary nature and the evolving landscape of this field (Lewis & Bartlett, 2013).
Eigenschaften
CAS-Nummer |
103745-46-6 |
|---|---|
Produktname |
Postin |
Molekularformel |
C22H40N8O5 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H40N8O5/c23-10-2-1-6-14(18(31)29-16(21(34)35)8-4-12-27-22(24)25)28-19(32)17-9-5-13-30(17)20(33)15-7-3-11-26-15/h14-17,26H,1-13,23H2,(H,28,32)(H,29,31)(H,34,35)(H4,24,25,27)/t14-,15-,16-,17-/m0/s1 |
InChI-Schlüssel |
WUUNPBLZLWVARQ-QAETUUGQSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Andere CAS-Nummern |
103745-46-6 |
Physikalische Beschreibung |
Solid |
Sequenz |
PPKR |
Synonyme |
cystatin C, des(1-4) cystatin C, N-terminal tetrapeptide de-(1-4)-cystatin C Lys-Pro-Pro-Arg postin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



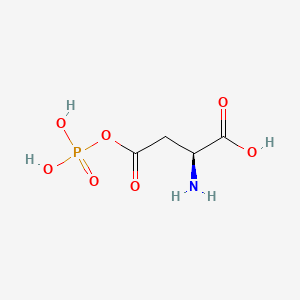
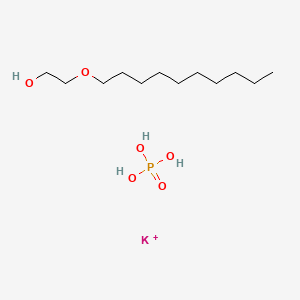
![[4-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]phenacyl]trimethylammonium chloride](/img/structure/B1615629.png)
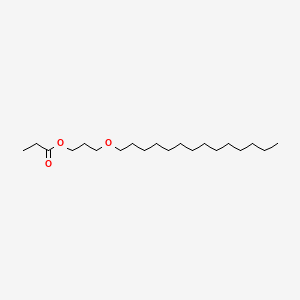


![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B1615641.png)
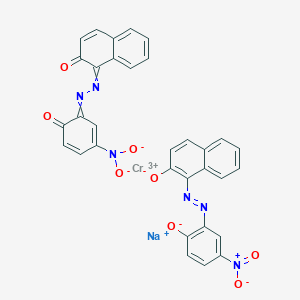
![Methyl 2-[(phenylmethylene)amino]benzoate](/img/structure/B1615643.png)
